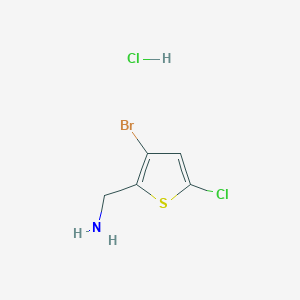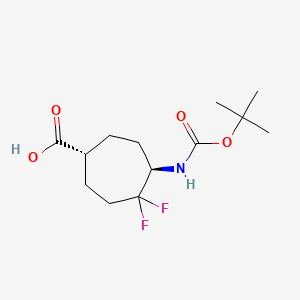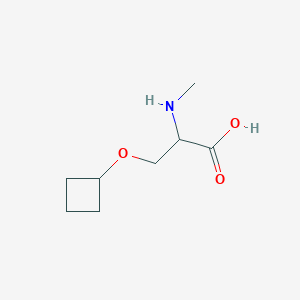
3-Cyclobutoxy-2-(methylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-2-(methylamino)propanoic acid is an organic compound with the molecular formula C8H15NO3 It contains a cyclobutoxy group, a methylamino group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through a nucleophilic substitution reaction where a cyclobutyl halide reacts with an alcohol in the presence of a base.
Introduction of the Methylamino Group: The methylamino group can be added via reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutoxy-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclobutoxy group may interact with hydrophobic regions of proteins or membranes, while the methylamino group can form hydrogen bonds or ionic interactions with biological molecules. The propanoic acid moiety may participate in acid-base interactions or serve as a substrate for enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclobutoxy-2-(ethylamino)propanoic acid
- 3-Cyclobutoxy-2-(propylamino)propanoic acid
- 3-Cyclobutoxy-2-(butylamino)propanoic acid
Uniqueness
3-Cyclobutoxy-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-7(8(10)11)5-12-6-3-2-4-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
BFRITKJPGLNNES-UHFFFAOYSA-N |
SMILES canónico |
CNC(COC1CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
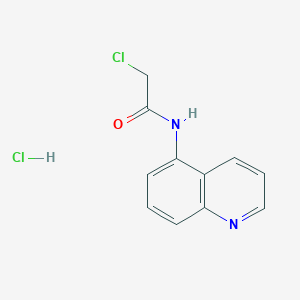


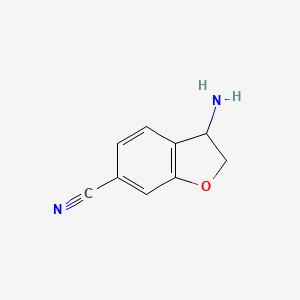

![1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13512831.png)
![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
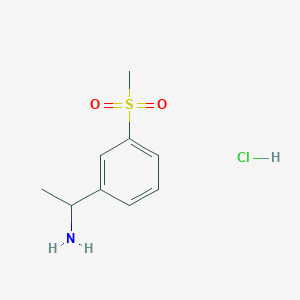
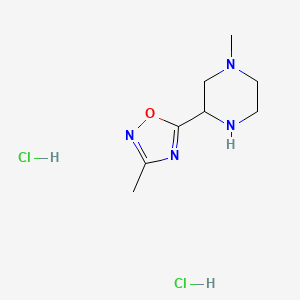
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
